{1-Ferra-1,1'-spirobi[pentacyclo[2.2.0.0^{1,3}.0^{1,5}.0^{2,6}]hexane]-2,2',4,4'-tetraen-6-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine is a complex organometallic compound It features a unique spirobi structure, incorporating a ferrocene-like iron center within a highly strained polycyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine typically involves multi-step organic synthesis techniques. The initial step often includes the formation of the pentacyclic framework through a series of cycloaddition reactions. The iron center is then introduced via a metalation reaction, followed by the attachment of the methanamine group through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the cycloaddition steps and the development of more efficient catalysts for the metalation and substitution reactions.
Analyse Chemischer Reaktionen
Types of Reactions
{1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine undergoes a variety of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced, typically affecting the iron center.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine is studied for its unique electronic properties and potential as a catalyst in organic reactions.
Biology
While its biological applications are less explored, the compound’s structural features suggest potential use in bioinorganic chemistry, particularly in the design of metal-based drugs.
Medicine
Industry
In industry, the compound’s stability and reactivity make it a candidate for use in advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine exerts its effects involves coordination chemistry. The iron center can interact with various substrates, facilitating reactions through electron transfer processes. The polycyclic framework provides a rigid structure that can influence the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane derivatives : Compounds with similar polycyclic frameworks but different functional groups.
Ferrocene: A simpler organometallic compound with a similar iron center but lacking the complex polycyclic structure.
Uniqueness
The uniqueness of {1-Ferra-1,1’-spirobi[pentacyclo[2.2.0.0{1,3}.0{1,5}.0^{2,6}]hexane]-2,2’,4,4’-tetraen-6-yl}methanamine lies in its combination of a ferrocene-like iron center with a highly strained polycyclic framework. This structure imparts unique electronic properties and reactivity, distinguishing it from simpler organometallic compounds.
Eigenschaften
Molekularformel |
C11H5FeN-10 |
---|---|
Molekulargewicht |
207.01 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;cyclopenta-2,4-dien-1-ylmethanamine;iron |
InChI |
InChI=1S/C6H4N.C5H.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h5,7H2;1H;/q2*-5; |
InChI-Schlüssel |
KOZYOKXPAAZISN-UHFFFAOYSA-N |
Kanonische SMILES |
[CH-]1[C-]=[C-][C-]=[C-]1.[C-]1=[C-][C-]([C-]=[C-]1)CN.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.